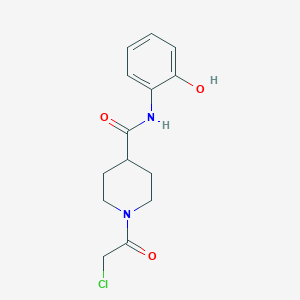
1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide
Descripción general
Descripción
1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H17ClN2O3 and its molecular weight is 296.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a detailed examination of its biological activity, including data tables, research findings, and case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C14H17ClN2O3
- Molecular Weight : 296.75 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various piperidine derivatives, including the compound . The following key findings summarize its biological activity against different microbial strains:
- Gram-positive Bacteria : The compound demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, with effectiveness comparable to standard antibiotics such as ampicillin and vancomycin.
- Mycobacteria : It showed promising results against non-tuberculous mycobacteria, indicating potential use in treating infections caused by these pathogens .
Cytotoxicity
In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated:
- Selectivity : The compound exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity levels in primary mammalian cell lines, suggesting a favorable therapeutic index .
- Mechanism of Action : Studies suggest that compounds similar to this one may target DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Modifications to the piperidine ring and substituents on the aromatic rings have been shown to influence their antimicrobial potency and selectivity:
| Modification Type | Effect on Activity |
|---|---|
| Chlorine Substitution | Increased antibacterial activity |
| Hydroxy Group Presence | Enhanced interaction with biological targets |
| Acetyl Group Addition | Improved lipophilicity and cellular uptake |
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated a series of piperidine derivatives, including this compound. The study reported:
- Minimum Inhibitory Concentrations (MIC) against S. aureus were found to be in the range of 0.5 to 2 µg/mL.
- Compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts .
Study 2: Cytotoxicity Assessment
In another research effort, the cytotoxic profile of the compound was analyzed using various cancer cell lines:
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-N-(2-hydroxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-9-13(19)17-7-5-10(6-8-17)14(20)16-11-3-1-2-4-12(11)18/h1-4,10,18H,5-9H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNLXNYFCIPPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















